molecular formula C14H9BrN2O B13918705 3-(3-Bromophenyl)-1,8-naphthyridin-2-ol

3-(3-Bromophenyl)-1,8-naphthyridin-2-ol

Cat. No.: B13918705
M. Wt: 301.14 g/mol
InChI Key: MXNZRRASJVERLH-UHFFFAOYSA-N
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Description

3-(3-Bromophenyl)-1,8-naphthyridin-2-ol is a chemical compound of significant interest in medicinal chemistry research due to its incorporation of two privileged pharmacophores: the 1,8-naphthyridine core and a bromophenyl substituent. The 1,8-naphthyridine scaffold is recognized as a versatile heterocyclic system with a broad spectrum of documented biological activities . This structure is found in compounds investigated for their antimicrobial , antiviral , anticancer , and anti-inflammatory properties . The bromophenyl group is a common handle in drug discovery, frequently used in structure-activity relationship (SAR) studies and in cross-coupling reactions such as the Suzuki reaction, which allows researchers to systematically explore chemical space and optimize compound properties . While research on the exact molecule is ongoing, derivatives sharing its core structure have demonstrated promising research value. For instance, recent studies on 1,8-naphthyridine-3-carbonitrile derivatives have shown potent activity against Mycobacterium tuberculosis H37Rv, with some compounds exhibiting low cytotoxicity, highlighting the scaffold's potential in anti-tuberculosis drug discovery . Other 1,8-naphthyridine derivatives have been synthesized and evaluated for their potent cytotoxic activity against human breast cancer cell lines (MCF7), with several showing IC50 values superior to reference drugs . The mechanism of action for 1,8-naphthyridine derivatives can vary by specific structure and target, but can include enzyme inhibition and DNA intercalation, which can disrupt replication and transcription in cancer cells . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C14H9BrN2O

Molecular Weight

301.14 g/mol

IUPAC Name

3-(3-bromophenyl)-1H-1,8-naphthyridin-2-one

InChI

InChI=1S/C14H9BrN2O/c15-11-5-1-3-9(7-11)12-8-10-4-2-6-16-13(10)17-14(12)18/h1-8H,(H,16,17,18)

InChI Key

MXNZRRASJVERLH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CC3=C(NC2=O)N=CC=C3

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound usually involves the construction of the 1,8-naphthyridine ring system followed by the introduction of the 3-bromophenyl substituent at position 3 and the hydroxyl group at position 2. Two main approaches are reported:

Microwave-Assisted Synthesis via Aminonicotinic Aldehyde and Bromophenylacetonitrile

A detailed procedure was reported for the synthesis of 2-amino-3-(p-bromophenyl)-1,8-naphthyridine, a key intermediate to this compound, using microwave irradiation:

  • Step 1: A mixture of 2-aminonicotinic aldehyde and p-bromophenylacetonitrile in the presence of 10% potassium hydroxide (KOH) was irradiated under microwave conditions (400 W, intermittent 30 s intervals, total 2.5 min).
  • Step 2: The reaction mixture was cooled, precipitated, filtered, and recrystallized to yield the amino-naphthyridine intermediate with a 98% yield and melting point of 215–216 °C.
  • Step 3: This intermediate was converted to 1,2-dihydro-3-(p-bromophenyl)-1,8-naphthyridin-2-one by reaction with nitrous acid (HNO2).
  • Step 4: Treatment with phosphorus oxychloride (POCl3) under microwave irradiation yielded 2-chloro-3-(p-bromophenyl)-1,8-naphthyridine.
  • Step 5: Hydrazinolysis with hydrazine hydrate furnished 2-hydrazino-3-(p-bromophenyl)-1,8-naphthyridine.
  • Step 6: Condensation with aromatic aldehydes in the presence of catalytic N,N-dimethylformamide (DMF) under microwave irradiation gave hydrazones, which upon oxidative cyclization with chloranil afforded triazolo derivatives.

This sequence demonstrates efficient microwave-assisted synthesis with high yields and purity, suitable for scale-up.

Halogenation of Hydroxy-Substituted 1,8-Naphthyridines

Alternative methods involve direct halogenation of hydroxy-substituted naphthyridines to introduce bromine atoms:

  • Refluxing hydroxyl derivatives of 1,8-naphthyridine with phosphorus tribromide (PBr3) or phosphorus oxybromide (POBr3) results in bromination at targeted positions.
  • For example, 4,8-dibromo-1,5-naphthyridine was synthesized by bromination with POBr3 from 1,5-naphthyridine-4,8-dione, indicating the feasibility of similar bromination strategies for 1,8-naphthyridine analogs.

Amide Derivative Synthesis Including this compound Core

A notable method for synthesizing substituted 1,8-naphthyridin-2-yl amides, including derivatives of this compound, involves:

  • Coupling substituted 3-phenyl-1,8-naphthyridin-2-amines with aryl benzoic acids using HATU (a coupling reagent) and DBU (a base) in dimethylformamide (DMF) at room temperature.
  • This method achieved good yields (up to 84%) and mild reaction conditions.
  • For instance, N-(3-(3-bromophenyl)-1,8-naphthyridin-2-yl)-4-chlorobenzamide was synthesized with a melting point of 254-255 °C and characterized by IR, 1H NMR, 13C NMR, and ESI-MS.

Base-Mediated Nucleophilic Substitution on Halogenated Naphthyridines

A patent describes the preparation of 1,8-naphthyridin-2-ones and related compounds by:

  • Reacting 2,7-dichloro-1,8-naphthyridine with nucleophiles such as benzyl alcohol in the presence of strong bases (e.g., potassium tert-butoxide, sodium hydride, lithium diisopropylamide).
  • Suitable solvents include tetrahydrofuran (THF), dioxane, DMF, N-methylpyrrolidinone (NMP), and dimethyl sulfoxide (DMSO).
  • Reaction temperatures range from -78 °C to room temperature.
  • Subsequent catalytic hydrogenation can remove protecting groups if necessary.
  • This method allows for selective substitution and functionalization of the naphthyridine core.

Comparative Data Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Yield Notes
Microwave-assisted condensation and cyclization 2-Aminonicotinic aldehyde, p-bromophenylacetonitrile 10% KOH, POCl3, hydrazine hydrate, chloranil Microwave irradiation (200-400 W), intermittent Up to 98% (intermediate) Efficient, rapid synthesis, microwave-assisted
Halogenation with phosphorus tribromide/oxybromide Hydroxy-substituted naphthyridines PBr3 or POBr3 Reflux conditions Moderate to high Direct bromination, suitable for dibromo derivatives
Amide coupling with HATU/DBU in DMF 3-Phenyl-1,8-naphthyridin-2-amine derivatives, aryl benzoic acids HATU, DBU Room temperature, DMF solvent Up to 84% Mild conditions, good yields, versatile for amide derivatives
Base-mediated nucleophilic substitution on dichloro-naphthyridines 2,7-Dichloro-1,8-naphthyridine, nucleophiles Strong bases (KOtBu, NaH), solvents like THF, DMF -78 °C to RT Variable Enables selective substitution, requires strong bases

Summary and Recommendations

  • The microwave-assisted synthesis route is highly efficient for preparing this compound intermediates with excellent yields and short reaction times.
  • Halogenation methods using phosphorus-based brominating agents provide a direct approach for introducing bromine atoms but may require harsher conditions.
  • The amide coupling strategy using HATU and DBU in DMF is effective for synthesizing functionalized derivatives of the compound at ambient temperature.
  • Base-mediated nucleophilic substitution offers a versatile method for selective functionalization of halogenated naphthyridines but needs careful control of reaction conditions.

For laboratory synthesis focusing on high yield and mild conditions, the microwave-assisted method combined with subsequent functional group transformations is recommended. For large-scale or industrial synthesis, halogenation and base-mediated substitution methods may be optimized accordingly.

Chemical Reactions Analysis

3-(3-Bromophenyl)-1,8-naphthyridin-2-ol undergoes various chemical reactions, including:

Scientific Research Applications

While there is no direct information about the applications of the specific compound "3-(3-Bromophenyl)-1,8-naphthyridin-2-ol," the search results provide insights into the applications of related compounds, such as 1,8-naphthyridine derivatives and 3-phenylcoumarins, in medicinal chemistry.

1,8-Naphthyridine Derivatives
1,8-Naphthyridine derivatives have a variety of biological activities, including anti-tubercular, anti-bacterial, antiviral, anti-inflammatory, and antitumor properties . Several substituted 1,8-naphthyridine analogs have demonstrated anti-tubercular properties .

  • Anti-tubercular Activity:
    • One compound (A ) showed 96% inhibition against Mtb H37Rv, while the standard drug rifampicin showed 98% inhibition .
    • Another molecule (B ) has in vitro minimal inhibitory concentrations (MIC) of 0.19 and 0.04 μM against Mtb H37Rv and MDR-TB, respectively .
    • Compound C had a MIC of 6.25 μg mL−1, indicating good anti-tubercular activity .
    • Compound D showed promising anti-tubercular activity against Mtb H37Rv with a MIC value of 0.25 ± 0.04 μg mL−1 .
  • Anticancer Activity: A series of new 2-phenyl-7-methyl-1,8-naphthyridine derivatives with variable substituents at C3 were synthesized and evaluated for their anticancer activity against the human breast cancer cell line (MCF7) . Some compounds showed IC50 values comparable to or better than the drug staurosporine .

3-Phenylcoumarins
3-phenylcoumarins have a wide range of pharmacological applications, including anti-inflammatory and antimicrobial activities .

  • Anti-inflammatory Activity:
    • Some 3-phenylcoumarins may be prototypes for developing novel immunomodulating drugs to treat immune complex-mediated inflammatory diseases .
    • One derivative (23 ) inhibited nitric oxide production in lipopolysaccharide-activated mouse macrophage RAW264.7 cells, with an IC50 of 6.9 μM .
    • Another compound (27 ) showed an IC50 of 15.78 μM against egg-albumin, slightly higher than diclofenac (IC50 = 17.52 μM) .
  • Antimicrobial Agents:
    • Some compounds (34 ) show antibacterial activity against Staphylococcus aureus, comparable to standard drugs .
    • Certain 3-phenylcoumarins presented MICs of 150 mM against S. aureus and displayed activities in nanomolar concentrations against Gram-positive bacteria .
    • One compound (35 ) showed significant activity against Trichophyton mentagrophytes, with better activity than fluconazole (MIC = 1.56 μg/mL) .
    • Another compound (36 ) exhibited significant antibacterial and antifungal activity, comparable to streptomycin and itraconazole, respectively .
    • One compound (37 ) showed promising activities against S. aureus, B. subtilis, Escherichia coli, Salmonella typhi, Candida albicans, Aspergillus niger, and Mycobacterium tuberculosis H37Rv .
  • Inhibition of hMAO B: Derivatives (39 and 40 ) were investigated as multitarget AChE–MAO B inhibitors with high potency and selectivity, low cytotoxicity, high cytoprotection from oxidative insults, and very favorable pharmacokinetic profiles .
  • Inhibition of BACE1: Substituted 3-phenylcoumarins were found to possess dual AChE–BACE1 inhibition activity, with the balance of potencies favoring BACE-1 inhibition, with IC50s in the nM range .

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : The position of bromine and hydroxyl groups significantly impacts reactivity and bioactivity. For example, 6-bromo-[1,8]naphthyridin-2-ol differs from the target compound in bromine placement, which may alter electronic properties and binding interactions.
  • Functional Groups : Carboxylic acid derivatives (e.g., compound 4a ) exhibit higher molecular weights and enhanced hydrogen-bonding capacity compared to the hydroxyl-substituted target compound.
  • Synthesis : Brominated naphthyridines often require regioselective bromination steps, as seen in the synthesis of 3-bromo-2-methyl[1,8]naphthyridine .

Bioactivity Comparison with Bromophenyl-Containing Chalcones

Table 2: Cytotoxic Activity of Bromophenyl Chalcones vs. Naphthyridines

Compound Name Core Structure IC₅₀ (μg/mL) Against MCF-7 Cells Key Substituents Reference
(E)-1-(3-Bromophenyl)-3-p-tolylprop-2-en-1-on Chalcone 42.22 3-Bromophenyl, p-tolyl
(E)-1-(3-Bromophenyl)-3-(4-isopropylphenyl)prop-2-en-1-on Chalcone 22.41 3-Bromophenyl, isopropyl
3-(3-Bromophenyl)-1,8-naphthyridin-2-ol 1,8-Naphthyridine Not reported 3-Bromophenyl, hydroxyl

Key Observations :

  • Chalcones : Bromophenyl chalcones exhibit potent cytotoxicity (IC₅₀ = 22.41–42.22 μg/mL), attributed to the electron-withdrawing bromine enhancing electrophilic reactivity and membrane permeability .
  • The hydroxyl group may improve solubility, balancing hydrophobicity introduced by bromine.

Physicochemical and Pharmacokinetic Properties

Table 3: Calculated Physicochemical Parameters

Compound Name LogP PSA (Ų) Molecular Weight (g/mol) Hydrogen Bond Donors
This compound 2.10 46.01 225.04 1 (OH)
3-Bromo-2-methyl[1,8]naphthyridine Not reported Not reported 223.07 0
1-(4-Chlorobenzyl)-4-oxo-1,8-naphthyridine-3-carboxylic acid (4a) Not reported 89.66* 290.69 2 (COOH, NH)

Key Observations :

  • Lipophilicity : The target compound’s LogP (2.10) indicates moderate lipophilicity, suitable for membrane penetration. Carboxylic acid derivatives (e.g., 4a) likely have lower LogP due to ionizable groups.
  • Polar Surface Area (PSA) : The hydroxyl group in the target compound contributes to a PSA of 46.01 Ų, favoring solubility and oral bioavailability.

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